molecular formula C13H15N3O B2941151 1-[(oxolan-3-yl)methyl]-4-phenyl-1H-1,2,3-triazole CAS No. 2034299-14-2

1-[(oxolan-3-yl)methyl]-4-phenyl-1H-1,2,3-triazole

Cat. No.: B2941151
CAS No.: 2034299-14-2
M. Wt: 229.283
InChI Key: QWDLYZRWSJDLFW-UHFFFAOYSA-N
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Description

1-[(Oxolan-3-yl)methyl]-4-phenyl-1H-1,2,3-triazole is a novel chemical entity designed for research and development purposes. This compound features a 1,2,3-triazole core, a privileged scaffold in medicinal chemistry known for its versatile applications in drug discovery and material science . The structure incorporates a phenyl substituent at the 4-position, a motif common in bioactive molecules , and a tetrahydrofuran (oxolane) ring linked via a methylene bridge, which can enhance solubility and influence pharmacokinetic properties . As a 1,2,3-triazole derivative, it is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," a highly reliable and modular reaction ideal for generating diverse compound libraries for biological screening . This specific molecular architecture suggests potential as a building block for constructing more complex chemical systems or as a lead compound for investigating new biological targets, particularly in the development of enzyme inhibitors . This product is intended for laboratory research use only and is not classified as a drug or medicinal agent. It is strictly prohibited for any diagnostic, therapeutic, human, veterinary, household, or personal use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines and regulations.

Properties

IUPAC Name

1-(oxolan-3-ylmethyl)-4-phenyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-2-4-12(5-3-1)13-9-16(15-14-13)8-11-6-7-17-10-11/h1-5,9,11H,6-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDLYZRWSJDLFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN2C=C(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(oxolan-3-yl)methyl]-4-phenyl-1H-1,2,3-triazole typically involves a click chemistry approach, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The reaction is catalyzed by copper(I) salts, such as copper(I) iodide, in the presence of a base like triethylamine. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-[(oxolan-3-yl)methyl]-4-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the triazole ring.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

1-[(oxolan-3-yl)methyl]-4-phenyl-1H-1,2,3-triazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(oxolan-3-yl)methyl]-4-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s function. The oxolan-3-ylmethyl and phenyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Geometry and Packing

1-[4-Chloro-3-(Trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole
  • Structural Features : The 1-position is substituted with a chloro-trifluoromethylphenyl group, while the 4-position retains a phenyl group.
  • Geometry: The phenyl and chloro-trifluoromethylphenyl rings form dihedral angles of 21.29° and 32.19°, respectively, with the triazole plane. This contrasts with the oxolane substituent, which introduces a more flexible, non-aromatic group .
  • Crystal Packing : Molecules pack head-to-tail along the a-axis, with inter-triazole centroid distances of 3.7372 Å. The bulky trifluoromethyl group likely enhances π-stacking interactions compared to the oxolane substituent .
1-(2-Iodophenyl)-4-phenyl-1H-1,2,3-triazole
  • Structural Features : A heavy iodine atom at the 2-position of the aryl group introduces steric bulk and polarizability.
  • Applications : Used as a building block for polycyclic triazole heterocycles, leveraging iodine’s reactivity in cross-coupling reactions. The oxolane group lacks such direct synthetic utility but may improve solubility .
1-(4-Methoxyphenyl)-4-phenyl-1H-1,2,3-triazole
  • Structural Features : A methoxy group at the para position of the aryl ring.
  • Reactivity: The electron-donating methoxy group enhances regioselectivity in click chemistry (99% conversion in CuAAC reactions). The oxolane substituent’s electronic effects are less pronounced but may influence hydrogen bonding .
4-Phenyl-1H-1,2,3-triazole (Core Scaffold)
  • Activity: Acts as an indoleamine 2,3-dioxygenase (IDO) inhibitor (IC₅₀: 60 μM), relevant in cancer immunotherapy. Substituents like oxolane may modulate potency or bioavailability .
1-(Benzyloxymethyl)-4-phenyl-1H-1,2,3-triazole
  • Applications : Demonstrates antimicrobial and antifungal properties. The oxolane group’s oxygen atom could enhance solubility, improving pharmacokinetics compared to benzyl derivatives .

Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Solubility (Polar Solvents)
1-[(Oxolan-3-yl)methyl]-4-phenyl-1H-1,2,3-triazole ~259.3 ~2.1 Moderate (due to oxolane)
1-[4-Chloro-3-(CF₃)phenyl]-4-phenyl-triazole 323.70 ~3.5 Low
1-(4-Methoxyphenyl)-4-phenyl-triazole 251.3 ~2.8 Moderate

Note: LogP values estimated using fragment-based methods; solubility inferred from substituent polarity.

Crystallographic Insights

  • 1-[(Oxolan-3-yl)methyl] Derivative : Expected to exhibit less planar geometry compared to aryl-substituted analogs due to the oxolane’s conformational flexibility. Hydrogen bonding involving the oxolane oxygen may dominate crystal packing.
  • Chloro-Trifluoromethylphenyl Analog : Exhibits tight π-stacking (3.7372 Å centroid distance) and halogen bonding via chlorine .

Biological Activity

1-[(Oxolan-3-yl)methyl]-4-phenyl-1H-1,2,3-triazole is a compound belonging to the triazole family, which has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound can be described by its chemical formula C13H14N4OC_{13}H_{14}N_4O and molecular weight of approximately 246.28 g/mol. The presence of the oxolane (tetrahydrofuran) moiety and the phenyl group contributes to its potential biological activities.

Anticancer Activity

Recent studies have demonstrated that various triazole derivatives exhibit significant anticancer properties. In particular, compounds similar to this compound have been evaluated for their cytotoxic effects against several cancer cell lines.

Key Findings:

  • Cytotoxicity Assays: In vitro assays using the MTT method revealed that triazole derivatives can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For example, derivatives with structural similarities showed IC50 values ranging from 1.1 μM to 29 μM against these cell lines .
CompoundCell LineIC50 (μM)
Compound AMCF-71.1
Compound BHeLa29
Compound CHCT-1162.6

The anticancer mechanism is primarily attributed to the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Compounds exhibiting TS inhibitory activity have demonstrated enhanced cytotoxic effects in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives have shown promising antimicrobial activity against various pathogens.

Research Insights:

  • Inhibition Studies: Compounds similar to this compound demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus. The antimicrobial efficacy was evaluated through disk diffusion methods and broth microdilution assays .
PathogenMinimum Inhibitory Concentration (MIC)
E. coli16 μg/mL
S. aureus32 μg/mL

Case Studies

A notable study synthesized a series of triazole derivatives incorporating oxolane moieties. These compounds were subjected to both anticancer and antimicrobial evaluations:

  • Study on Anticancer Activity: A derivative exhibited an IC50 of 2.6 μM against HCT-116 cells, outperforming standard chemotherapy agents like doxorubicin .
  • Antimicrobial Efficacy: Another derivative showed effective inhibition against both E. coli and S. aureus, highlighting the dual therapeutic potential of these compounds .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-[(oxolan-3-yl)methyl]-4-phenyl-1H-1,2,3-triazole?

  • Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

  • Precursor Preparation : Reacting 3-(propargyl)oxolane with phenyl azide under nitrogen atmosphere.
  • Catalytic Conditions : Use of Cu(I) catalysts (e.g., CuBr) in a 1:1 DMF/H₂O solvent system at 60°C for 12 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
  • Validation : Confirm purity via HPLC (>95%) and structural identity via 1H^1H-NMR (e.g., characteristic triazole proton at δ 7.8–8.1 ppm) .

Q. How can researchers validate the structural integrity of this triazole derivative?

  • Methodological Answer : Multi-technique characterization is critical:

  • Spectroscopic Analysis :
  • IR : Confirm C-N (triazole) stretch at 1520–1560 cm⁻¹ and oxolane C-O-C at 1060–1120 cm⁻¹ .
  • NMR : 13C^{13}C-NMR should show signals for oxolane carbons (δ 25–35 ppm) and phenyl carbons (δ 120–140 ppm) .
  • Elemental Analysis : Match experimental vs. calculated C, H, N percentages (e.g., C: 62.1%, H: 5.8%, N: 16.3%) .

Advanced Research Questions

Q. What strategies optimize yield and regioselectivity in synthesizing 1,2,3-triazole derivatives with bulky substituents?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates for sterically hindered substrates .
  • Catalyst Tuning : Ligand-accelerated catalysis (e.g., TBTA ligands) improves regioselectivity in CuAAC .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) while maintaining >90% yield .
  • Case Study : A 2024 study achieved 92% yield for a similar triazole using microwave irradiation (100°C, 300 W) .

Q. How can computational methods predict the binding affinity of this compound to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450). Key parameters:
  • Grid Box : Center on active site residues (e.g., heme iron for P450).
  • Scoring : Analyze binding energy (ΔG ≤ −7.0 kcal/mol suggests strong affinity) .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes .
  • Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays .

Q. How should researchers address contradictions in spectroscopic data across studies?

  • Methodological Answer :

  • Reproducibility Checks : Validate solvent effects (e.g., DMSO-d₆ vs. CDCl₃ shifts 1H^1H-NMR signals by 0.1–0.3 ppm) .
  • X-ray Crystallography : Resolve ambiguities via single-crystal analysis (e.g., Hirshfeld surface analysis for intermolecular interactions) .
  • Collaborative Validation : Cross-reference data with open-access databases (e.g., Cambridge Structural Database) .

Interdisciplinary Research Questions

Q. What advanced separation techniques improve isolation of this compound from complex reaction mixtures?

  • Methodological Answer :

  • Membrane Technologies : Use nanofiltration (MWCO 500 Da) to remove low-MW byproducts .
  • HPLC-Purification : Employ C18 columns with acetonitrile/water (70:30) mobile phase (retention time ~12 min) .
  • Case Study : A 2021 study achieved 99% purity using simulated moving bed (SMB) chromatography for triazole derivatives .

Q. How can AI-driven platforms accelerate reaction optimization for this compound?

  • Methodological Answer :

  • Algorithmic Design : Use tools like ICReDD’s quantum-chemical reaction path search to predict optimal conditions (e.g., solvent, catalyst loading) .
  • Active Learning : Train models on high-throughput experimental data (e.g., 100+ trials) to refine yield predictions .
  • Case Study : AI-guided optimization reduced trial runs by 70% for a triazole synthesis in 2023 .

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